Cas no 7693-77-8 (5-phenyl-1,3-oxazolidin-2-one)

5-Phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone core with a phenyl substituent at the 5-position. This structure is of interest in medicinal and synthetic chemistry due to its utility as a chiral auxiliary and intermediate in asymmetric synthesis. The oxazolidinone scaffold is known for its ability to induce stereoselectivity in reactions such as aldol additions and alkylations. The phenyl group enhances the compound's rigidity and can influence reactivity or binding interactions in catalytic systems. Its stability and versatility make it valuable for the development of pharmaceuticals, agrochemicals, and fine chemicals. Proper handling and storage are recommended to maintain its integrity.
5-phenyl-1,3-oxazolidin-2-one structure
5-phenyl-1,3-oxazolidin-2-one structure
Product Name:5-phenyl-1,3-oxazolidin-2-one
CAS No:7693-77-8
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD01747962
CID:47674
PubChem ID:202193
Update Time:2025-10-31

5-phenyl-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • Resedine
    • 5-Phenyl-2-oxazolidone
    • 5-phenyl-1,3-oxazolidin-2-one
    • 5-phenyl-2-Oxazolidinone
    • (+/-)-5-phenyl-2-oxazolidinone
    • 2-Oxazolidinone,5-phenyl
    • 5-phenyl-2-oxo-1,3-oxazolidine
    • 5-phenyl-4,5-dihydrooxazol-2-one
    • 5-phenyl-oxazolidin-2-one
    • N-Benzyl-S-proline
    • J-517923
    • SCHEMBL4429
    • 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol
    • EN300-64843
    • MFCD01747962
    • FT-0659440
    • NCGC00385917-01!5-phenyl-1,3-oxazolidin-2-one
    • ARILQDNHZGKJBK-UHFFFAOYSA-N
    • 2-Oxazolidinone, 5-phenyl-
    • SY043174
    • BS-49386
    • DTXSID40998215
    • CS-0455553
    • AKOS006239546
    • A838907
    • 5-Phenyloxazolidin-2-one
    • 5-Phenyl-1,3-oxazolidin-2-one (~90%)
    • E78601
    • 7693-77-8
    • 60426-44-0
    • DB-075213
    • MDL: MFCD01747962
    • Inchi: 1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
    • InChI Key: ARILQDNHZGKJBK-UHFFFAOYSA-N
    • SMILES: O1C(NCC1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 163.06300
  • Monoisotopic Mass: 163.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.195
  • Boiling Point: 407 °C at 760 mmHg
  • Flash Point: 407 °C at 760 mmHg
  • Refractive Index: 1.548
  • PSA: 38.33000
  • LogP: 1.79630

5-phenyl-1,3-oxazolidin-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-phenyl-1,3-oxazolidin-2-one Pricemore >>

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5-phenyl-1,3-oxazolidin-2-one Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:7693-77-8)5-phenyl-1,3-oxazolidin-2-one
Order Number:A838907
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:44
Price ($):194.0
Email:sales@amadischem.com

5-phenyl-1,3-oxazolidin-2-one Related Literature

Additional information on 5-phenyl-1,3-oxazolidin-2-one

5-phenyl-1,3-oxazolidin-2-one (CAS 7693-77-8): A Versatile Scaffold in Medicinal Chemistry

5-phenyl-1,3-oxazolidin-2-one is a key member of the oxazolidinone chemical family, characterized by its five-membered ring structure containing one oxygen and one nitrogen atom. This molecule, with the CAS number 7693-77-8, has emerged as a critical building block in the development of antibacterial agents, anti-inflammatory drugs, and neuroprotective compounds. Its unique oxazolidinone ring system provides a versatile platform for structural modifications, enabling the synthesis of diverse bioactive derivatives. Recent advances in medicinal chemistry have highlighted its potential in targeting multidrug-resistant pathogens and inflammatory signaling pathways.

The 5-phenyl-1,3-oxazolidin-2-one scaffold exhibits a rigid, planar structure that facilitates molecular interactions with biological targets. Its synthetic accessibility has been further enhanced through asymmetric catalytic methods and metathesis reactions, allowing for the efficient preparation of functionalized oxazolidinones. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound show improved cell permeability and target selectivity compared to traditional beta-lactam antibiotics, positioning it as a promising lead molecule for antimicrobial drug discovery.

Recent research has focused on the pharmacokinetic properties of 5-phenyl-1,3-oxazolidin-2-one derivatives. A 2024 study in Drug Discovery Today reported that modifications to the phenyl substituent significantly enhance metabolic stability and blood-brain barrier penetration, which is critical for neurodegenerative disease therapy. These findings underscore the importance of structure-activity relationship (SAR) analysis in optimizing the therapeutic potential of this scaffold.

The synthetic versatility of 5-phenyl-1,3-oxazolidin-2-one has been further demonstrated through click chemistry approaches. Researchers have successfully incorporated fluorinated groups and electron-deficient heterocycles into the oxazolidinone ring, resulting in compounds with enhanced antimicrobial activity against Gram-negative bacteria. These modifications have been shown to improve drug resistance profiles by targeting efflux pump mechanisms in bacterial pathogens.

Advances in computational modeling have provided new insights into the molecular interactions of 5-phenyl-1,3-oxazolidin-2-one derivatives. A 2023 study using molecular dynamics simulations revealed that the oxazolidinone ring forms stable hydrogen bonds with protease active sites, a property that has been exploited in the design of antiviral agents targeting RNA-dependent RNA polymerases. These findings highlight the potential of this scaffold in antiviral drug development.

The pharmacological applications of 5-phenyl-1,3-oxazolidin-2-one extend beyond antimicrobial therapy. Recent studies have explored its role in anti-inflammatory mechanisms, particularly in modulating NF-κB signaling pathways. A 2024 publication in Pharmacological Research demonstrated that derivatives of this compound inhibit pro-inflammatory cytokine production by interfering with IKK complex activation, making them potential candidates for chronic inflammatory diseases such as rheumatoid arthritis.

Environmental and industrial applications of 5-phenyl-1,3-oxazolidin-2-one have also been investigated. Its chemical stability and low reactivity make it suitable for use in polymer synthesis and coating materials. Researchers have developed biodegradable polymers based on this scaffold, which show promise in drug delivery systems and nanotechnology applications. These developments highlight the broad utility of this compound beyond its pharmaceutical applications.

Despite its advantages, challenges remain in the large-scale production of 5-phenyl-1,3-oxazolidin-2-one derivatives. Current green chemistry approaches focus on reducing energy consumption and hazardous byproducts during synthesis. A 2023 study in Green Chemistry introduced a microwave-assisted method that significantly improves reaction efficiency while minimizing waste generation. These innovations are critical for the sustainable development of this important chemical scaffold.

The 5-phenyl-1,3-oxazzolidin-2-one scaffold continues to attract significant attention in both academic and industrial research. Its unique structural features and functional versatility make it an attractive platform for the development of novel therapeutics across multiple disease indications. Ongoing studies in drug discovery and materials science are likely to expand its applications even further, solidifying its position as a key component in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7693-77-8)5-phenyl-1,3-oxazolidin-2-one
A838907
Purity:99%
Quantity:5g
Price ($):194.0
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